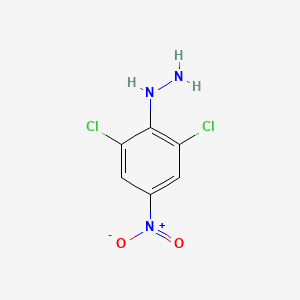

(2,6-Dichloro-4-nitrophenyl)hydrazine

Description

Properties

CAS No. |

69128-14-9 |

|---|---|

Molecular Formula |

C6H5Cl2N3O2 |

Molecular Weight |

222.03 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C6H5Cl2N3O2/c7-4-1-3(11(12)13)2-5(8)6(4)10-9/h1-2,10H,9H2 |

InChI Key |

IBDCOVUBJFKHKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phenyl ring significantly influence the electronic and steric profiles of hydrazine derivatives. Below is a comparative analysis of key analogs:

Key Insights :

- Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) increase the electrophilicity of the phenyl ring, enhancing reactivity in nucleophilic substitutions and condensation reactions .

Challenges :

- The nitro group in this compound may necessitate protection/deprotection steps during synthesis to prevent reduction or unwanted side reactions .

- CF₃-containing analogs require specialized fluorinated reagents, increasing synthetic complexity .

Carbonyl Quenching and Condensation

All hydrazine derivatives exhibit carbonyl-quenching activity due to the hydrazine moiety. However, substituents modulate specificity and efficiency:

- This compound shows broad reactivity with dicarbonyl compounds (e.g., methylglyoxal) but may lack specificity due to strong electron withdrawal .

- Non-chlorinated derivatives like 4-nitrophenylhydrazine are less sterically hindered, enabling faster condensation but higher risk of non-specific reactions .

Bioactivity

- Antibiofilm Activity: Chlorinated derivatives, including this compound, demonstrate enhanced antibiofilm activity against Gram-positive and Gram-negative bacteria compared to non-halogenated analogs .

- Toxicity: Chloro and nitro groups may increase hepatotoxicity risk due to metabolic generation of reactive intermediates (e.g., diazohydroxides) . In contrast, acyl-substituted hydrazines show reduced genotoxicity .

Preparation Methods

Chlorination of Para-Nitroaniline in Concentrated Hydrochloric Acid

The foundational step for synthesizing (2,6-dichloro-4-nitrophenyl)hydrazine begins with the production of 2,6-dichloro-4-nitroaniline. A widely cited method involves chlorinating para-nitroaniline using chlorine gas in concentrated hydrochloric acid (4–7.5 N) at 95–110°C. Under these conditions, the reaction achieves near-stoichiometric efficiency, with yields exceeding 90% due to the high solubility of para-nitroaniline in hot HCl. The product exhibits excellent filterability, a critical factor for industrial scalability.

Key Parameters

-

HCl Concentration : 4.5–7.5 N (optimal: 6 N)

-

Temperature : Reflux (~105°C)

This method avoids auxiliary solvents, reducing post-reaction purification complexity. However, residual chlorine emissions require scrubbing systems to mitigate environmental impact.

Hypochlorous Acid-Mediated Chlorination

An alternative approach employs hypochlorous acid (HClO) in a two-stage chlorination process. In the first stage, 4-nitroaniline reacts with HClO at 5–10°C to form 2-chloro-4-nitroaniline. The second stage involves heating the intermediate to 70°C with additional HClO, achieving 90–95% conversion to 2,6-dichloro-4-nitroaniline. Dispersing agents (e.g., polyvinyl alcohol) enhance reaction homogeneity, yielding a product with >96% purity and a melting point of 187–191°C.

Advantages

-

Reduced chlorine gas handling risks

-

Higher selectivity for dichlorination

Intermediate Nitration: 2,6-Dichloro-4-nitrophenol

Nitration of 2,6-Dichlorophenol

2,6-Dichloro-4-nitrophenol serves as a strategic intermediate. A nitration reaction using 65% nitric acid and carbon tetrachloride at 35°C produces this compound in 85% yield. The nitro group preferentially substitutes the para position relative to the hydroxyl group, minimizing isomer formation.

Reaction Conditions

Catalytic Nitration with Sulfuric Acid

Recent advancements utilize concentrated sulfuric acid as a catalyst and dehydrating agent. This method achieves 92% yield by suppressing oxidative side reactions and enhancing nitro group orientation.

Hydrazine Functionalization: Synthesis of this compound

Diazotization and Hydrazine Coupling

The final step involves converting 2,6-dichloro-4-nitroaniline to the target hydrazine derivative. Diazotization is performed using sodium nitrite (1.1 eq) in HCl at 0–5°C, forming a stable diazonium salt. Subsequent reaction with hydrazine hydrate (3 eq) at pH 9.0 replaces the diazo group with a hydrazine moiety.

Optimized Protocol

-

Diazotization : 0–5°C, 1 h

-

Coupling : 20°C, 2 h

-

Isolation : Adjust to pH 9, filter, and wash with dilute HCl

Yield and Purity

Direct Nucleophilic Substitution

A less common route involves displacing a chlorine atom on 2,6-dichloro-4-nitrobenzene with hydrazine. However, the electron-withdrawing nitro group deactivates the aromatic ring, requiring harsh conditions (150°C, 48 h) and resulting in modest yields (~50%).

Comparative Data Tables

Table 1: Chlorination Methods for 2,6-Dichloro-4-nitroaniline

Table 2: Hydrazine Synthesis Outcomes

| Starting Material | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,6-Dichloro-4-nitroaniline | Diazotization | 82 | 95 |

| 2,6-Dichloro-4-nitrobenzene | Nucleophilic Substitution | 50 | 88 |

Challenges and Recommendations

-

Byproduct Management : N,N'-Tetrachloro-4-nitroaniline formation during chlorination necessitates precise stoichiometry.

-

Solvent Recovery : Tetrachloroethylene and carbon tetrachloride require distillation for reuse.

-

Environmental Impact : Chlorine scrubbing and HCl recycling systems are critical for sustainable scaling.

Future research should explore catalytic diazotization and greener solvents to improve atom economy.

Q & A

Q. What are the optimized synthetic routes for (2,6-Dichloro-4-nitrophenyl)hydrazine, and how do substituent positions influence reactivity?

Answer: The synthesis involves nucleophilic aromatic substitution of 2,6-dichloro-4-nitrochlorobenzene with hydrazine hydrate. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the benzene ring by reducing electron density, facilitating displacement of the chlorine atom. Reaction conditions typically include ethanol as a solvent under reflux (60–80°C, 4–6 hours), with yields monitored via TLC. Substituent positions (para-nitro and ortho-chloro) enhance reactivity due to their strong electron-withdrawing effects, as seen in analogous hydrazine derivatives like 2,4-dinitrophenylhydrazine (DNPH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and NH₂ signals (δ 4.0–5.0 ppm). ¹³C NMR confirms carbon environments, including nitro and chloro substituents.

- FT-IR: N-H stretches (3100–3300 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) are diagnostic.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations in acyl hydrazides) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 245.03) validate molecular weight .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: The compound’s nitro and hydrazine groups confer shock sensitivity and toxicity. Key precautions include:

- Storing in moist conditions to reduce explosion risk.

- Using blast shields during synthesis and handling.

- Avoiding friction or sudden temperature changes.

- Employing PPE (gloves, goggles) and fume hoods for ventilation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in hydrogen production?

Answer: The nitro and chloro groups lower the activation energy for hydrazine decomposition by stabilizing transition states. Computational studies (e.g., DFT on hydrazine-catalyzed metathesis) show that electron-withdrawing substituents favor N-N bond cleavage, releasing H₂. Experimental validation using Ni-Pt/La₂O₃ catalysts demonstrates enhanced H₂ yields (up to 98% at 25°C) compared to unsubstituted hydrazines .

Q. What are the challenges in computational modeling of this compound’s reaction mechanisms?

Answer: Key challenges include:

- Accurately modeling steric effects from ortho-chloro groups, which hinder approach to catalytic surfaces.

- Accounting for solvation effects in aqueous or organic media (e.g., hydrazine hydrate decomposition pathways).

- Validating theoretical predictions (e.g., cycloreversion barriers in metathesis) with experimental kinetic data .

Q. Can this compound serve as a precursor for novel heterocyclic compounds?

Answer: Yes. Reacting with ketones or aldehydes forms hydrazones, which undergo cyclization to yield pyrazoles or triazoles. For example, treatment with β-ketoesters under acidic conditions produces 1-(2,6-dichlorophenyl)pyrazole-3-carboxylates, as demonstrated in Ru(II)-hydrazine complex syntheses .

Q. How do temperature and catalyst choice affect the decomposition kinetics of this compound?

Answer: Decomposition follows first-order kinetics, with activation energy (~70 kJ/mol) influenced by substituents. Rh/Al₂O₃ catalysts achieve 95% H₂ selectivity at 50°C, while Ni-Pt systems operate efficiently at room temperature. Thermal decomposition (TGA data) shows onset at 225°C, with exothermic peaks correlating to N₂ and HCl release .

Methodological Notes

- Synthesis Optimization: Vary reaction solvents (e.g., DMF vs. ethanol) and stoichiometry (hydrazine:substrate ratios from 1:1 to 3:1) to maximize yields .

- Catalytic Studies: Use fixed-bed reactors with in-line GC-MS to monitor H₂ production rates .

- Computational Workflows: Combine Gaussian (DFT) and VASP (MD) software to model reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.